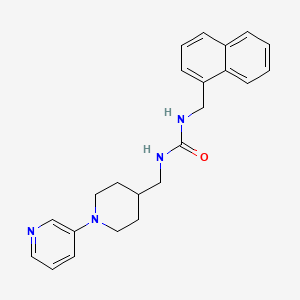
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C23H26N4O and its molecular weight is 374.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
- Molecular Formula : C19H22N4O
- Molar Mass : 322.41 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzyme inhibition and receptor modulation. Preliminary studies suggest that it may act as an antagonist or inhibitor for specific receptors involved in neurotransmission and cellular signaling pathways.
Antimicrobial Activity
Recent research has indicated that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, a study evaluating the antimicrobial efficacy of structurally similar compounds found that they effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cell lines has been explored. In vitro studies demonstrated that it could inhibit cell proliferation and induce cell cycle arrest in several cancer types, including breast and prostate cancer cells . The underlying mechanism appears to involve the modulation of apoptotic pathways and the inhibition of oncogenic signaling cascades.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of various urea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with naphthalene moieties exhibited enhanced antibacterial activity compared to their counterparts lacking this feature. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Urea Derivative A | 10 | Staphylococcus aureus |
| Urea Derivative B | 20 | Escherichia coli |
Study 2: Anticancer Activity
In a study evaluating the cytotoxic effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell viability. At a concentration of 50 µM, a reduction in cell viability by approximately 70% was observed, with significant induction of apoptosis confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 85 | 15 |
| 50 | 30 | 70 |
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(26-16-20-7-3-6-19-5-1-2-9-22(19)20)25-15-18-10-13-27(14-11-18)21-8-4-12-24-17-21/h1-9,12,17-18H,10-11,13-16H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFPIYKLFQDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














